6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)
Description
6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) is a Schiff base ligand derived from the condensation of ethylenediamine with two equivalents of 2-methylcyclohexa-2,4-dien-1-one. This compound belongs to the Salen-type ligand family, characterized by a tetradentate N₂O₂ coordination environment. Its structure features a rigid ethane-1,2-diylbis(azanediylmethanylylidene) backbone and two 2-methylcyclohexadienone moieties, which introduce steric and electronic modifications compared to classical Salen ligands. The methyl substituents on the cyclohexadienone rings enhance steric hindrance and may influence solubility, redox properties, and metal-binding affinity .
Properties
CAS No. |
10319-01-4 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-3-7-15(17(13)21)11-19-9-10-20-12-16-8-4-6-14(2)18(16)22/h3-8,11-12,21-22H,9-10H2,1-2H3 |
InChI Key |
WAFYGQIIQPSIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NCCN=CC2=CC=CC(=C2O)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)
General Synthetic Approach
The synthesis of 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) typically involves the Schiff base condensation reaction between ethane-1,2-diamine (ethylenediamine) and two equivalents of a substituted salicylaldehyde derivative, specifically 2-methylcyclohexa-2,4-dien-1-one or its functional analogues.
The key reaction is:
$$
\text{2 equivalents of 2-methylcyclohexa-2,4-dien-1-one derivative} + \text{1 equivalent of ethane-1,2-diamine} \rightarrow \text{target bis-imine compound} + 2 \text{ H}_2\text{O}
$$
This condensation is typically performed under reflux in ethanol or other suitable solvents, sometimes under inert atmosphere to prevent oxidation. The reaction is monitored by thin-layer chromatography (TLC) and spectroscopic methods such as NMR.
Specific Synthetic Procedures from Literature
Method Using Ethane-1,2-diamine and Substituted Phenols
- Reagents: Ethane-1,2-diamine, 2-methylcyclohexa-2,4-dien-1-one or substituted phenolic aldehydes.
- Solvent: Ethanol or methanol.
- Conditions: Reflux under argon or nitrogen atmosphere for 24–48 hours.
- Work-up: After completion, the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents. Purification is achieved by recrystallization or column chromatography.
This method yields the bis-imine ligand with high purity, confirmed by NMR, FTIR, and mass spectrometry.
Alkylation and Metalation Variations
In some studies, the phenolic precursors are first alkylated to introduce solubility or steric bulk, followed by condensation with ethane-1,2-diamine. For example, alkylation with hexyl or 4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butyloxy groups has been reported to enhance solubility and complexation properties.
- Alkylation is performed using alkyl halides in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The alkylated phenols are then condensed with ethane-1,2-diamine under reflux in ethanol.
- Subsequent metalation with metal salts such as cobalt(II) acetate or nickel(II) salts can be performed in situ or after ligand isolation.
Representative Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of phenol | Alkyl halide, NaH or K2CO3, NaI (optional) | DMF or DMSO | 60 °C | 24–48 h | <10–79 | NaI addition sometimes improves yield |
| Schiff base condensation | Ethane-1,2-diamine + alkylated phenol derivative | Ethanol | Reflux | 24–48 h | 70–90 | Monitored by TLC, isolated by recryst. |
| Metalation (optional) | Co(OAc)2 or Ni salts + TEA (triethylamine) | Ethanol | 60 °C | 48 h | 30–89 | TEA improves metalation yield |
Data extracted and compiled from MDPI Molbank publications (2020, 2025).
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the formation of imine bonds (C=N) and aromatic/alkyl substituents.
- Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic C=N stretching vibrations observed around 1600–1650 cm^-1.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- X-ray Diffraction (XRD): Used for crystal structure determination, especially in metal complexes.
- Elemental Analysis (CHN): Confirms elemental composition consistent with proposed structures.
Research Discoveries and Observations
- Alkylation of phenolic precursors prior to Schiff base formation can significantly improve solubility and yield of the final ligand.
- Use of bases like NaH in DMF at moderate temperatures (60 °C) is effective for alkylation steps.
- Addition of triethylamine during metalation enhances complex formation yields.
- The synthesized ligands exhibit characteristic spectral features that allow unambiguous identification.
- Metal complexes formed from these ligands show distinct paramagnetic or diamagnetic properties depending on the metal center, influencing NMR observability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-6-[[2-[[(E)-(5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Parameters of Selected Schiff Base Complexes
- Electronic Effects : Methyl substituents are electron-donating, which may stabilize the metal center’s oxidation state, contrasting with electron-withdrawing groups (e.g., methoxy) in other Salen complexes .
Solubility and Thermal Properties
Table 2: Physical Properties of Salen-Type Complexes
| Compound | Solubility in CHCl₃ | Melting Point (°C) | Crystallization Solvent | Reference |
|---|---|---|---|---|
| Target Compound | Moderate | 172–174* | DCM/Hexane | |
| [Ni(HexOSalEn)] | High | 172–174 | DCM/Hexane | |
| [Mn(salan)Cl] | Low | >200 | Methanol |
*Hypothesized based on structural analogy. Methyl groups likely increase melting points compared to hexyloxy derivatives due to reduced conformational flexibility.
Biological Activity
6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one), also known by its CAS number 10319-01-4, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups and a conjugated system. Its molecular formula is with a molecular weight of 296.4 g/mol. The IUPAC name is 2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol.
| Property | Value |
|---|---|
| CAS No. | 10319-01-4 |
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol |
Synthesis
The synthesis of 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) typically involves multi-step organic reactions including condensation reactions using aldehydes and amines to form imines and cyclization reactions to create the cyclohexadienone ring structure. The general synthetic route can be summarized as follows:
- Condensation Reaction : Reacting appropriate aldehydes with amines to form imines.
- Cyclization : Formation of the cyclohexadienone structure through specific reaction conditions.
- Functional Group Modifications : Introducing methyl and amino groups through substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
There is emerging evidence suggesting that 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) may possess anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines, likely due to its ability to interact with cellular pathways involved in cell proliferation and survival.
The mechanism of action appears to involve the compound acting as an electrophile that reacts with nucleophilic sites on biomolecules. This interaction can lead to covalent modifications of proteins or nucleic acids, thereby altering their function and affecting various cellular processes.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Molecules evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results demonstrated a notable inhibition zone compared to control groups, suggesting potential for therapeutic applications in infectious diseases .
- Anticancer Research : In vitro studies conducted on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis . This suggests that further exploration into its anticancer potential is warranted.
- Mechanistic Insights : A study utilizing NMR and mass spectrometry provided insights into the binding interactions between the compound and target biomolecules, elucidating its potential pathways for inducing biological effects .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
